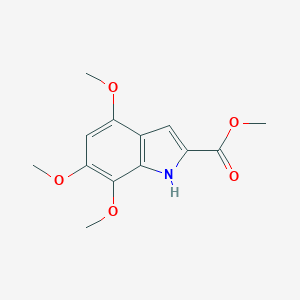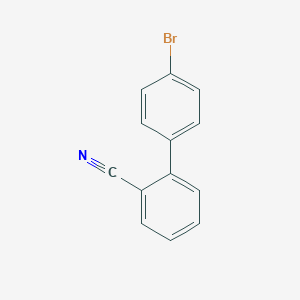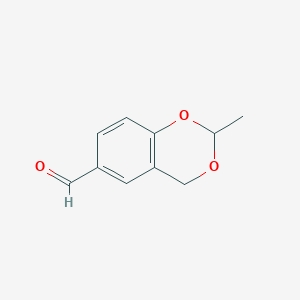![molecular formula C8H7NO2 B064464 4-Methoxyfuro[2,3-b]pyridine CAS No. 193624-92-9](/img/structure/B64464.png)
4-Methoxyfuro[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyfuro[2,3-b]pyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It is a five-membered ring system that contains a furan ring fused with a pyridine ring, with a methoxy group attached to the furan ring at the 4th position. The unique structural features of this compound make it an attractive target for researchers to explore its chemical and biological properties.
作用機序
The mechanism of action of 4-Methoxyfuro[2,3-b]pyridine is not fully understood, but it is believed to act through various pathways depending on its specific application. In the context of medicinal chemistry, it has been shown to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation, such as PI3K, Akt, and NF-κB. In addition, it has been found to modulate the activity of ion channels and neurotransmitter receptors in the central nervous system, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application and dosage. In the context of medicinal chemistry, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as neuroprotective effects. However, its toxicity and potential side effects are still under investigation, and more research is needed to fully understand its safety profile.
実験室実験の利点と制限
One of the main advantages of 4-Methoxyfuro[2,3-b]pyridine is its versatility as a building block for the synthesis of various functional materials and drugs. It is also relatively easy to synthesize using various methods, which makes it accessible to researchers with different backgrounds and expertise. However, its potential toxicity and limited understanding of its mechanism of action and safety profile are some of the main limitations that need to be addressed in future studies.
将来の方向性
There are several future directions for research on 4-Methoxyfuro[2,3-b]pyridine, including:
1. Further investigation of its mechanism of action and safety profile, particularly in the context of its potential applications in medicinal chemistry and material science.
2. Development of new synthetic methods and strategies for the synthesis of this compound and its derivatives, which can expand its potential applications and improve its efficiency and yield.
3. Exploration of its potential as a ligand for metal ions, which can have implications for catalysis and coordination chemistry.
4. Development of new drugs and materials based on the unique structural features of this compound, which can have significant impacts on various fields such as medicine, materials science, and organic synthesis.
5. Investigation of its potential as a molecular probe for studying various biological processes, such as protein-protein interactions and ion channel function, which can provide insights into the underlying mechanisms of various diseases and disorders.
合成法
The synthesis of 4-Methoxyfuro[2,3-b]pyridine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an iminium ion, which undergoes cyclization to yield the desired product. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst to form an imine intermediate, which then undergoes cyclization to form the indole ring system. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst to form the quinoline ring system, which can be further modified to obtain the desired product.
科学的研究の応用
4-Methoxyfuro[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In addition, this compound has been investigated for its potential as a ligand for metal ions, which can be used in catalysis and coordination chemistry.
特性
| 193624-92-9 | |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC名 |
4-methoxyfuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-9-8-6(7)3-5-11-8/h2-5H,1H3 |
InChIキー |
GOFSWQCJKWHWOW-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=NC=C1 |
正規SMILES |
COC1=C2C=COC2=NC=C1 |
同義語 |
Furo[2,3-b]pyridine, 4-methoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


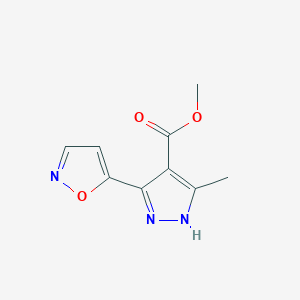
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
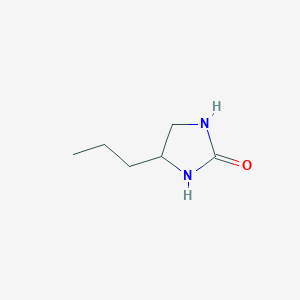
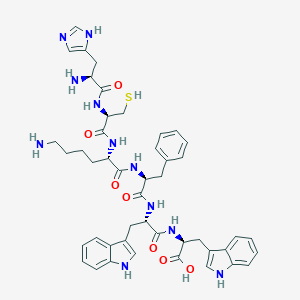
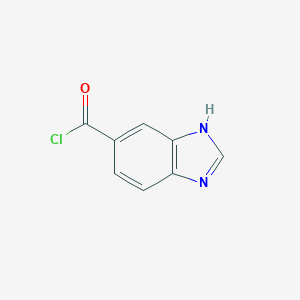
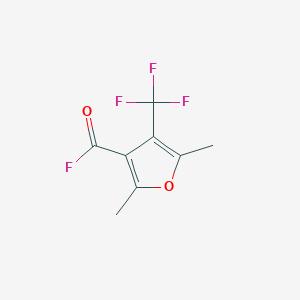

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)

